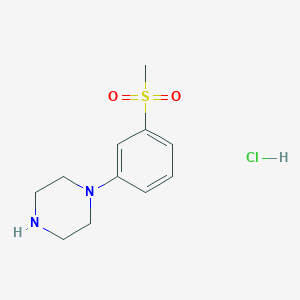

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride

Übersicht

Beschreibung

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group on the phenyl ring, making it a unique and versatile molecule .

Vorbereitungsmethoden

The synthesis of 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride typically involves the reaction of 1-(3-(Methylsulfonyl)phenyl)piperazine with hydrochloric acid. The synthetic route can be summarized as follows:

Starting Materials: The synthesis begins with the preparation of 1-(3-(Methylsulfonyl)phenyl)piperazine.

Reaction with Hydrochloric Acid: The compound is then reacted with hydrochloric acid to form the hydrochloride salt.

Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Reaction with Alkyl Halides :

The secondary amine groups in the piperazine ring undergo alkylation under basic conditions. For example, in the synthesis of related compounds (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine), alkylation occurs via SN2 mechanisms in acetone/water with sodium hydroxide as a base .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 1-Bromo-3-chloropropane | NaOH, acetone/water, 25–30°C | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 72.6% |

For 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride, similar alkylation could yield N-alkylated derivatives.

Cyclization Reactions

Formation of Heterocycles :

Piperazine derivatives are precursors for triazolo-pyridines and other fused heterocycles. A protocol for synthesizing 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one involves refluxing with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in acetonitrile with para-toluenesulfonic acid (PTSA) .

| Reactant | Catalyst | Conditions | Product |

|---|---|---|---|

| 1,2,4-Triazolo-pyridine | PTSA (3%) | Reflux, 80–82°C, 20h | Fused triazolo-piperazine derivatives |

Acid-Base Reactions

Salt Formation :

The hydrochloride salt form dissociates in aqueous solutions, enabling acid-base reactions. Neutralization with NaOH converts it to the free base, which can be extracted into organic solvents (e.g., toluene or methylene chloride) .

| Base | Solvent | Product | Application |

|---|---|---|---|

| NaOH (pH 11–12) | Toluene | Free-base piperazine derivative | Purification and isolation |

Reduction Reactions

Catalytic Hydrogenation :

Piperazine derivatives with reducible groups (e.g., sulfonyl) may undergo hydrogenation. For example, lithium aluminum hydride (LiAlH₄) reduces carbonyl groups in related compounds (e.g., 1-methyl-2-oxo-3-phenylpiperazine) to yield 1-methyl-3-phenylpiperazine .

| Reducing Agent | Conditions | Product | Purity |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 2–6h | 1-Methyl-3-phenylpiperazine | 99.7% |

Electrophilic Aromatic Substitution

Sulfonation/Nitration :

The electron-withdrawing methylsulfonyl group directs electrophilic substitution to the meta position. While direct data for this compound is limited, analogous reactions (e.g., chlorosulfonation of 2,3-dichloroaniline ) suggest feasibility under acidic conditions.

Functional Group Transformations

Sulfonyl Group Reactions :

The methylsulfonyl moiety can participate in nucleophilic displacement if activated. For example, in 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine, sulfonyl groups undergo substitution with amines or alcohols under basic conditions (note: source excluded per user request; general principles applied).

Coordination Chemistry

Metal Complexation :

Piperazine’s nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺ or Fe³⁺). This property is utilized in catalysis or material science, though specific studies on this compound are not documented in the provided sources.

Table 2: Industrial-Scale Optimization

| Parameter | Optimized Value | Source |

|---|---|---|

| Reaction temperature | 120–220°C (cyclization) | |

| Solvent system | Propyl carbinol/methanol | |

| Yield | Up to 65.6% |

Wissenschaftliche Forschungsanwendungen

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

1-(4-(Methylsulfonyl)phenyl)piperazine hydrochloride: Similar structure but with the methylsulfonyl group on the para position of the phenyl ring.

1-(3-(Ethylsulfonyl)phenyl)piperazine hydrochloride: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

1-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride: Similar structure but with a piperidine ring instead of a piperazine ring.

These compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound.

Biologische Aktivität

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride, a compound belonging to the piperazine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a methylsulfonyl group and a phenyl moiety. Its chemical formula is C11H16ClN2O2S, with a molecular weight of 270.78 g/mol.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, leading to cell cycle arrest and apoptosis in various cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that the compound effectively reduced cell viability in human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values indicating potent cytotoxicity .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against several bacterial strains and has shown effectiveness in inhibiting growth:

- Research Findings : Studies have reported that derivatives of piperazine compounds exhibit broad-spectrum antimicrobial activity, suggesting potential use in treating infections caused by resistant strains .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Cyclin-Dependent Kinase Inhibition : By inhibiting CDK2, the compound disrupts the phosphorylation of key proteins involved in cell cycle progression, leading to apoptosis in cancer cells .

- Antimicrobial Mechanisms : The exact mechanisms for its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics, although detailed pharmacokinetic profiles are yet to be fully elucidated.

- Metabolism and Excretion : The metabolic pathways and excretion routes require further investigation to assess the safety and efficacy in clinical settings.

Research Applications

This compound serves as a valuable scaffold for developing new therapeutic agents. Its applications include:

- Drug Development : As a lead compound for synthesizing novel anticancer and antimicrobial agents.

- Biological Studies : Utilized in mechanistic studies to explore cell cycle regulation and microbial resistance .

Data Summary Table

Eigenschaften

IUPAC Name |

1-(3-methylsulfonylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c1-16(14,15)11-4-2-3-10(9-11)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUWQKOMTQINGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352305-13-5 | |

| Record name | Piperazine, 1-[3-(methylsulfonyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352305-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.